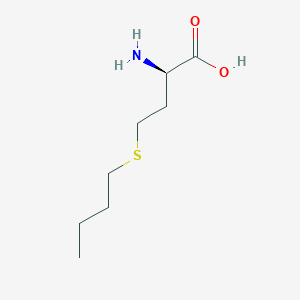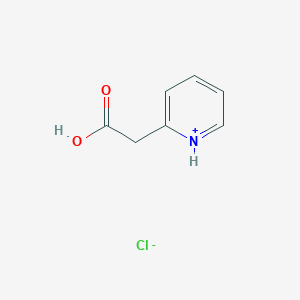![molecular formula C14H10ClNO2 B024369 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one 1-Oxide CAS No. 133330-59-3](/img/structure/B24369.png)
8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one 1-Oxide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one derivatives involves several key steps, including selective reduction, bromination, deamination, and hydrolysis, among others. For example, an efficient one-pot process for synthesizing an intermediate compound, 10-bromo-8-chloro-5,6-dihydro-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, has been described, highlighting a method that yields the product in 75% overall yield through a series of carefully controlled reactions (Fu et al., 2003).
Molecular Structure Analysis
The molecular structure of related compounds reveals detailed insights into their configuration and conformation. For instance, crystal structure determination of certain derivatives has been performed, providing a deep understanding of the spatial arrangement and bond lengths within these molecules (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one derivatives participate in various chemical reactions, forming a basis for the synthesis of numerous pharmacologically relevant compounds. These reactions include, but are not limited to, cycloadditions, halogenations, and alkylations, which have been extensively studied for their efficiency and selectivity (Afonso et al., 1999).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structure, have been characterized to facilitate their use in various synthetic applications. For example, the crystallization of desloratadine, a compound closely related to the one of interest, from ethyl acetate, offers insights into its solid-state characteristics and potential interactions in various solvents (Bhatt & Desiraju, 2006).
Chemical Properties Analysis
The chemical properties, including reactivity patterns, stability under different conditions, and compatibility with various reagents, are critical for understanding how these compounds can be modified and utilized in the synthesis of more complex molecules. Studies on the synthesis and reactivity of similar heterocyclic compounds provide a foundation for predicting the behavior of 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one derivatives in chemical syntheses (Mitsumoto & Nitta, 2004).
Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate Applications
8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one 1-Oxide is utilized as an intermediate in the synthesis of various compounds. For example, it is an intermediate in the preparation of SCH 66336, an antitumor agent. An efficient process for its preparation involves selective reduction and bromination, yielding a 75% overall yield of the desired product (Fu et al., 2003). It is also a key intermediate in the synthesis of loratadine, an antihistamine, via a series of reactions including Ritter reaction and alkylation, with an overall yield of about 36% (Guan, 2013).
Crystallography and Molecular Structure
Studies on the crystal structure of compounds containing 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one 1-Oxide have been conducted. For instance, the crystal structure of rupatadine, which includes this compound, shows a dihedral angle of 56.6° between the chlorophenyl and cyclohepta[1,2-b]pyridinyl rings (Kaur et al., 2013). Similarly, the crystal structure of Form I of desloratadine, a tricyclic antihistamine, has been studied, revealing no strong hydrogen bonds despite the presence of a secondary NH group (Bhatt & Desiraju, 2006).
Antagonistic Properties
This compound is also studied for its antagonistic properties. For example, derivatives of 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one 1-Oxide have been prepared as dual antagonists of platelet activating factor and histamine. These compounds have shown to be effective in inhibiting both PAF and histamine (Wong et al., 1993).
Anticancer and Antituberculosis Activity
Several derivatives of this compound have been explored for their anticancer and antituberculosis properties. A high-pressure assisted synthetic approach has been developed for novel derivatives, which demonstrated promising cytotoxicity against various cancer cells (Behbehani et al., 2020). Additionally, benzo[6,7]cyclohepta[1,2-b]pyridine-1,2,3-triazole derivatives showed potent anti-tuberculosis activity (Sajja et al., 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
13-chloro-4-oxido-4-azoniatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2/c15-11-5-6-12-10(8-11)4-3-9-2-1-7-16(18)13(9)14(12)17/h1-2,5-8H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESQMAMHQHLMIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=O)C3=C1C=CC=[N+]3[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444464 | |
| Record name | 8-Chloro-1-oxo-5,6-dihydro-11H-1lambda~5~-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one 1-Oxide | |
CAS RN |
133330-59-3 | |
| Record name | 8-Chloro-1-oxo-5,6-dihydro-11H-1lambda~5~-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[Bis(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]-3-hydrazinyl-3-oxopropyl]amino]acetic acid](/img/structure/B24291.png)
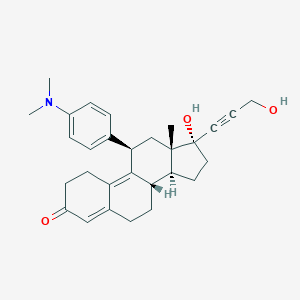

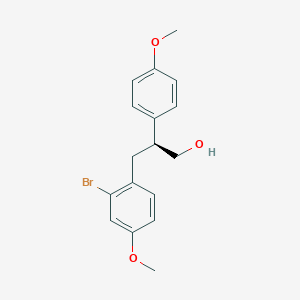
![(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone](/img/structure/B24308.png)
![p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic Acid](/img/structure/B24310.png)
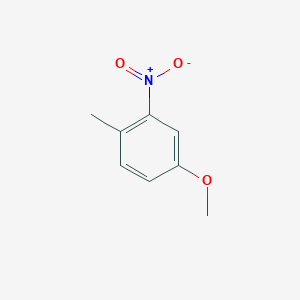

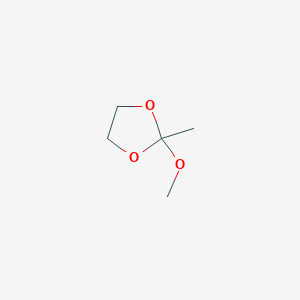

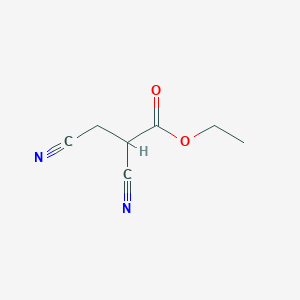
![[4R-[3(2(S*),5(R*),4R]]-3-[2-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5-hydroxy-1,3-dioxo-5-(2-phenylethyl)-6-octynyl]-4-phenyl-2-oxazolidinone](/img/structure/B24329.png)
